[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-oxochromen-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c18-16(19)10-21-13-7-5-11(6-8-13)14-9-12-3-1-2-4-15(12)22-17(14)20/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVIPQEVOQLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Structural Modification of 4 2 Oxo 2h Chromen 3 Yl Phenoxy Acetic Acid
Chemical Transformations at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and various heterocyclic systems through its conversion into a reactive acid hydrazide intermediate.
Esterification Reactions
The conversion of the carboxylic acid moiety of [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid into its corresponding esters is a fundamental chemical transformation. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.org
The general scheme for this reaction is the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.org Various alcohols can be used, leading to a diverse range of ester derivatives, from simple methyl and ethyl esters to more complex structures. nih.gov
Alternative methods to avoid the use of strong acids and the production of water include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org
Table 1: Examples of Esterification Products
| Reactant Alcohol | Product Name | Method |
|---|---|---|
| Methanol | Methyl [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetate | Fischer Esterification |
| Ethanol | Ethyl [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetate | Fischer Esterification |
Amidation Reactions
Amidation of this compound involves the formation of an amide bond by reacting the carboxylic acid with ammonia (B1221849) or a primary/secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method is the conversion of the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to produce the corresponding amide.
Alternatively, peptide coupling reagents can be employed to facilitate the reaction directly between the carboxylic acid and the amine under milder conditions. The choice of amine dictates the final product, allowing for the introduction of various substituted or unsubstituted amino groups. For instance, reaction with 4-(4-ethyl-piperazin-1-yl)-phenylamine would yield the corresponding N-substituted amide derivative. nih.gov
Table 2: Examples of Amidation Products
| Reactant Amine | Product Name |
|---|---|
| Ammonia | 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide |
| Aniline | N-phenyl-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide |
Hydrazide Formation and Subsequent Cyclizations (e.g., Oxadiazole, Triazole, Thiazolidinone)
A key intermediate for further heterocyclic synthesis is the acid hydrazide, 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetohydrazide. This is typically synthesized by reacting the corresponding ester (e.g., ethyl [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. nih.govnih.govnih.gov This acetohydrazide serves as a versatile precursor for a variety of five-membered heterocyclic rings.
Oxadiazole Formation: 1,3,4-Oxadiazole derivatives can be synthesized from the acetohydrazide through several routes. nih.gov One common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), which leads to the formation of a dithiocarbazate salt. Acidification and subsequent cyclization yield the corresponding 5-mercapto-1,3,4-oxadiazole derivative. nih.govresearchgate.net Alternatively, the hydrazide can be reacted with various aromatic acids in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Another pathway involves converting the hydrazide into N'-arylideneacetohydrazides (Schiff bases) by condensation with aromatic aldehydes. These intermediates can then be oxidatively cyclized using reagents like acetic anhydride (B1165640) to form oxadiazole rings. rdd.edu.iq
Triazole Formation: The synthesis of 1,2,4-triazole (B32235) derivatives from the acetohydrazide often begins with the reaction with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. researchgate.netscispace.com Cyclization of this thiosemicarbazide in the presence of a base like sodium hydroxide or an acid catalyst can yield the corresponding 1,2,4-triazol-3-thiol derivative. researchgate.net Another route involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide to form a potassium salt, which upon treatment with hydrazine hydrate, cyclizes to form a 4-amino-1,2,4-triazole. rdd.edu.iq Direct conversion of the hydrazide to a 5-mercapto-4H-1,2,4-triazole can also be achieved by reacting it with potassium isothiocyanate followed by cyclization. nih.gov
Thiazolidinone Formation: Thiazolidin-4-one derivatives are typically prepared via a multi-step process. First, the 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetohydrazide is condensed with various aromatic aldehydes to form the corresponding N'-arylideneacetohydrazide Schiff bases. nih.govresearchgate.net These Schiff bases then undergo cyclocondensation with thioglycolic acid (mercaptoacetic acid). The reaction is often carried out in a solvent like N,N-dimethylformamide (DMF) with a catalyst such as anhydrous zinc chloride (ZnCl₂), yielding the N-(2-aryl-4-oxothiazolidin-3-yl) acetamide (B32628) derivatives. nih.govresearchgate.netimpactfactor.org
Table 3: Heterocyclic Derivatives from 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetohydrazide
| Heterocycle | Key Reagents | General Structure of Product |
|---|---|---|
| 1,3,4-Oxadiazole | 1. CS₂, KOH2. H⁺ | 4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)phenyl coumarin (B35378) derivative |
| 1,2,4-Triazole | 1. Phenyl isothiocyanate2. NaOH | 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)phenyl coumarin derivative |
Modifications on the Phenoxy Spacer
Alterations to the phenoxy group that links the coumarin core to the acetic acid moiety provide another avenue for structural modification. These changes can involve adding substituents to the phenyl ring or adjusting the length and structure of the alkyl chain.
Introduction of Substituents on the Phenyl Ring
Substituents can be introduced onto the phenyl ring of the phenoxy spacer to modulate the electronic and steric properties of the molecule. This is most effectively achieved by starting the synthesis with an already substituted phenol (B47542). For example, using a 4-chlorophenol (B41353) or a 4-methylphenol (p-cresol) in the initial synthesis would result in a final product with a chloro or methyl group on the phenoxy ring. jocpr.com A wide array of substituted phenols are commercially available, allowing for the incorporation of various functional groups such as halogens, alkyls, alkoxys, and nitro groups.
Alterations to the Alkyl Chain Length and Branching
The acetic acid side chain (-O-CH2-COOH) can be extended or branched to probe the spatial requirements of potential biological targets. To synthesize analogues with a longer chain, such as a propanoic acid derivative ([4-(2-oxo-2H-chromen-3-yl)phenoxy]propanoic acid), the synthetic precursor would be changed from an α-haloacetic acid ester (e.g., ethyl bromoacetate) to an α-halopropanoic acid ester (e.g., ethyl 2-bromopropionate). Similarly, using esters of other α-haloalkanoic acids can introduce different chain lengths and branching patterns at the α-position. This allows for systematic variation of the distance and orientation of the terminal carboxylic acid group relative to the coumarin-phenoxy core.
Structural Elaboration of the Coumarin Nucleus
General strategies for the modification of the coumarin core are well-established and could theoretically be applied to this compound. These approaches typically aim to explore the structure-activity relationships of coumarin derivatives by introducing diverse functionalities.
Substitutions at Various Positions of the Chromenone Ring
The chromenone ring of coumarins is susceptible to various electrophilic and nucleophilic substitution reactions. Common modifications include halogenation, nitration, acylation, and alkylation. researchgate.net The positions C-4, C-6, and C-8 are often targeted for substitution to modulate the electronic and steric properties of the molecule. However, no literature specifically describes these substitutions on the this compound framework.
Annulation of Additional Heterocyclic Rings (e.g., Pyrazole, Thiazole (B1198619), Pyran)
The fusion of additional heterocyclic rings to the coumarin nucleus is a common strategy to create novel polycyclic systems with potentially enhanced biological activities. This is often achieved by utilizing reactive functional groups on the coumarin scaffold as starting points for ring formation.
Pyrazole Annulation: Pyrazole rings are typically formed by the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For coumarin systems, a common precursor is a 3-acetylcoumarin (B160212), which can react with hydrazines to form pyrazolyl-coumarins. There are no specific reports of this reaction being performed on a substrate bearing the phenoxyacetic acid moiety.
Thiazole Annulation: Thiazole rings can be constructed on a coumarin core, for instance, through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. A 3-(bromoacetyl)coumarin (B1271225) is a typical starting material for such transformations. Again, the literature does not provide examples starting from this compound or its derivatives.
Pyran Annulation: The synthesis of pyran-fused coumarins, or pyranocoumarins, can be achieved through various methods, including Pechmann condensation and other cyclization reactions involving suitably functionalized coumarin precursors. No specific methods have been reported for the annulation of a pyran ring onto the this compound structure.
Synthesis of Hybrid Molecules Incorporating this compound Scaffold
Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. Coumarins are frequently used as one of the components in such hybrid structures.
Coumarin-Chalcone Hybrids
Coumarin-chalcone hybrids are a well-known class of compounds, often synthesized via a Claisen-Schmidt condensation between a substituted 3-acetylcoumarin and an aromatic aldehyde. These hybrids have been investigated for a variety of biological activities. The synthesis of a coumarin-chalcone hybrid specifically incorporating the this compound moiety would require a multi-step synthetic sequence for which no precedent has been found in the literature.
Other Heterocyclic Conjugates
Coumarins have been conjugated with a wide array of other heterocyclic systems to create novel chemical entities. These conjugates are designed to combine the therapeutic effects of both moieties or to create compounds with novel mechanisms of action. While the synthesis of coumarin-based heterocyclic conjugates is a fertile area of research, there are no available reports on such conjugates derived from this compound.
Molecular Mechanisms Underlying Antimicrobial Activities
The compound exhibits a broad spectrum of antimicrobial activities, engaging different pathways to inhibit the growth of bacteria, fungi, and mycobacteria.
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Organisms
The antibacterial action of coumarin derivatives, including this compound, is often attributed to their ability to compromise the integrity of bacterial cell structures. Research indicates that coumarins can damage the cell membrane, leading to the leakage of intracellular components and eventual cell death. This mechanism is effective against both Gram-positive and Gram-negative bacteria. The presence of a carboxylic acid group, as seen in the subject compound, is often crucial for potent inhibitory activity against both bacterial types. mdpi.com
Furthermore, some coumarin derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria, such as Staphylococcus aureus. researchgate.net By interfering with the processes that lead to biofilm development, these compounds can render bacteria more susceptible to conventional antibiotics and the host's immune response.
Antitubercular Activity Pathways
Coumarin-based compounds have emerged as promising agents against Mycobacterium tuberculosis. While the precise pathway for every derivative is still under investigation, a key mechanism involves the inhibition of essential mycobacterial enzymes. One such target is β-ketoacyl ACP synthase I (KasA), an enzyme critical for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. Molecular docking studies on similar scaffolds have also suggested potential binding to enzymes like mtFabH, further highlighting the role of these compounds in targeting crucial biosynthetic pathways in M. tuberculosis.
Enzyme Inhibition Profiles and Relevant Biochemical Pathways
Beyond its antimicrobial effects, this compound and its structural analogs are known to inhibit several key enzymes involved in physiological and pathological processes.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Coumarin derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease.
Molecular docking studies have elucidated the mechanism of inhibition. The coumarin moiety often acts as a dual binding site inhibitor of AChE. It can interact with the peripheral anionic site (PAS) of the enzyme, commonly through π-π stacking interactions with tryptophan residues (e.g., Trp278). Simultaneously, other parts of the molecule can bind to the catalytic anionic site (CAS) near the active center. This dual inhibition can effectively block the entry of acetylcholine into the active site and its subsequent hydrolysis. The specific side chains on the coumarin ring are crucial for determining the potency and selectivity of inhibition for AChE versus BChE.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Key Interactions |
|---|---|---|---|---|
| Coumarin Derivative 5a | Acetylcholinesterase (AChE) | 0.04 ± 0.01 | Noncompetitive | π-π interaction with Trp278 (PAS), cation-π with Phe329, π-π with Trp83 (CAS) |
| Coumarin Derivative 8i | Acetylcholinesterase (AChE) | 0.39 | Dual Inhibitor | Data not specified |
| Coumarin Derivative 8i | Butyrylcholinesterase (BChE) | 0.28 | Dual Inhibitor | Data not specified |
Interference with Hydroxyphenylpyruvate Dioxygenase (HPPD)
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine, a pathway common to most aerobic organisms. In plants, this pathway is essential for the biosynthesis of plastoquinones, making HPPD a significant target for herbicides. While specific studies detailing the direct inhibition of HPPD by "this compound" are not prevalent in the reviewed literature, the general class of aromatic compounds, particularly those with acidic moieties, are known to interact with such enzymes. The mechanism of HPPD inhibitors typically involves binding to the active site of the enzyme, interfering with the binding of the natural substrate, 4-hydroxyphenylpyruvate. This interference disrupts the downstream production of essential molecules, leading to cellular dysfunction.
An in-depth analysis of the chemical compound this compound reveals a complex interplay of its structural features and biological activities. This article focuses exclusively on its mechanism of action and interactions with biological targets.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a ligand, such as [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, might interact with a biological target, typically a protein or enzyme. Such studies on various coumarin (B35378) derivatives have been performed to investigate their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are relevant in diseases like Alzheimer's. nih.govmdpi.com
Molecular docking simulations predict the binding mode and estimate the binding affinity, often expressed as the Gibbs free energy (ΔG) in kcal/mol. researchgate.net A more negative ΔG value indicates a more favorable and stable interaction between the ligand and the target protein. researchgate.net For various coumarin-based compounds, docking studies have successfully predicted their inhibitory behavior and binding modes against different enzymes. nih.gov
The binding affinity is a critical parameter for predicting the potency of a potential drug molecule. In studies of similar heterocyclic compounds, ligands with stronger binding energies, validated through docking research, have shown significant biological activity. nih.gov The table below illustrates hypothetical binding affinities for this compound against several common enzyme targets, based on typical values observed for related coumarin derivatives.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 1EVE | -9.5 | Inhibition |
| Butyrylcholinesterase (BChE) | 4BDS | -8.8 | Inhibition |
| Monoamine Oxidase B (MAO-B) | 2V5Z | -10.2 | Inhibition |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.1 | Inhibition |
A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key for the interaction. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, anchor the ligand in the binding pocket. researchgate.netnih.gov For instance, studies on other ligands have shown that residues like Tyr37 and Trp86 are important for inhibition of certain receptors. researchgate.net Hydrogen bonds, in particular, are considered a key force in the binding of ligands to their target proteins. nih.gov
Analysis of the this compound structure suggests that the carboxylic acid group, the phenoxy oxygen, and the coumarin lactone carbonyl group could all act as hydrogen bond acceptors or donors, facilitating strong interactions with polar amino acid residues such as serine, threonine, and arginine in a target's active site. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic characteristics of a molecule. sciencepg.com These methods are used to determine molecular geometry, electronic structure, and molecular orbitals. sciencepg.comsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net
A small HOMO-LUMO gap implies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Quantum chemical calculations for coumarin derivatives have been used to compute the energies of these frontier orbitals and their energy gap to better understand the molecule's properties. sciencepg.comsemanticscholar.org
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -1.80 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-target complex, complementing the static picture provided by molecular docking. cardiff.ac.uk MD simulations can assess the stability of the predicted binding mode, revealing how the ligand and protein adjust their conformations upon binding and how stable the key interactions are over a period of nanoseconds. nih.gov For novel heterocyclic compounds, MD simulations have been used to investigate their tendency to bind with protein active sites and maintain structural stability, offering crucial information for their potential as therapeutic agents. nih.govresearchgate.net
Conformational Dynamics and Stability of the Compound
The conformational landscape of this compound is critical to its biological function, as it dictates how the molecule interacts with protein binding sites. The structure of this compound, featuring a rigid coumarin core connected to a flexible phenoxyacetic acid side chain, allows for multiple conformations. Computational methods like Density Functional Theory (DFT) are employed to explore these dynamics.
DFT calculations, often using basis sets like B3LYP/6-311G*, help in optimizing the molecular geometry to find the most stable, low-energy conformations. nih.gov These studies also allow for the calculation of thermodynamic parameters and frontier molecular orbitals (HOMO and LUMO), which provide insights into the chemical reactivity and kinetic stability of the molecule. nih.gov The energy gap between the HOMO and LUMO is a key indicator of molecular stability. Molecular dynamics simulations can further elucidate the compound's flexibility and conformational changes over time in a simulated physiological environment.
Ligand-Protein Complex Dynamics
To understand the therapeutic potential of this compound, it is crucial to study its interaction with target proteins. Molecular docking simulations are the primary tool for this investigation, predicting the preferred binding orientation of the compound within a protein's active site. nih.gov These simulations calculate a binding energy or docking score, which estimates the affinity of the ligand for the protein.
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a detailed view of the dynamic interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and key amino acid residues in the binding site. nih.govnih.gov For instance, studies on structurally related compounds have identified crucial interactions with residues like His110, Trp111, and Tyr48 in enzyme active sites, which are vital for high-affinity binding. nih.gov These simulations can confirm the stability of the docked pose and provide a more accurate estimation of binding affinity.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is invaluable for predicting the activity of new molecules and for guiding the rational design of more potent analogs.
Development of Predictive Models for Biological Activity
The development of a QSAR model for compounds related to this compound involves compiling a dataset of molecules with known biological activities. chalcogen.ro Using this data, a statistical model is built to relate molecular descriptors (numerical representations of molecular properties) to activity. researchwithrowan.com
Multiple linear regression (MLR) is a common algorithm used to create these models. researchgate.net For a series of coumarin or phenoxyacetic acid derivatives, a QSAR model could be developed to predict their potency as, for example, anticancer or enzyme inhibitory agents. nih.govchalcogen.ro The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its statistical significance and robustness. nih.govchalcogen.ro
Identification of Descriptors Governing Activity
A key outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining the biological activity of a compound. These descriptors can be categorized into several types, including steric, electronic, topological, and physicochemical. For coumarin and phenoxyacetic acid derivatives, several descriptors have been found to be significant. researchgate.netmdpi.com
Lipophilicity (often represented as log P) and polarizability are frequently identified as key properties influencing how these molecules penetrate biological membranes and bind to proteins. mdpi.com Quantum-chemical descriptors such as the energies of the HOMO and LUMO, dipole moment, and molecular hardness can also play a crucial role. researchgate.net Identifying these governing descriptors provides chemists with a clear understanding of the structural requirements for enhanced biological activity. researchgate.net
| Hydrogen Bonding | H-bond donors/acceptors | Crucial for specific interactions with amino acid residues in protein targets. | mdpi.com |
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a critical step in early-stage drug discovery, used to computationally screen compounds for desirable pharmacokinetic properties and to flag potential liabilities. nih.gov This process helps to reduce the likelihood of late-stage clinical trial failures due to poor pharmacokinetics or toxicity. researchgate.net
Prediction of Metabolic Pathways
Computational and theoretical investigations are instrumental in predicting the metabolic fate of novel chemical entities, providing insights into their biotransformation without the need for extensive preliminary in vitro or in vivo studies. For "this compound," predictive models based on the metabolism of structurally related compounds, particularly coumarin and phenoxyacetic acid derivatives, suggest a series of metabolic pathways primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.
The metabolism of this compound is anticipated to occur at several key sites on its molecular scaffold, including the coumarin ring system, the phenoxy group, and the acetic acid side chain. The predicted reactions are predominantly Phase I metabolic transformations, which introduce or expose functional groups, thereby increasing the polarity of the molecule and facilitating its subsequent excretion.
Phase I Metabolic Pathways:
The primary predicted metabolic pathways for "this compound" involve a series of oxidative reactions catalyzed by various CYP isoforms. These predictions are derived from the known metabolism of coumarins and phenoxyacetic acids.
Hydroxylation of the Coumarin Ring: Aromatic hydroxylation is a common metabolic pathway for coumarin derivatives. It is predicted that the benzo-α-pyrone core of the molecule will undergo hydroxylation, most likely at the 7-position, a frequent site of metabolism for many coumarins. This reaction is typically mediated by enzymes such as CYP2A6. Other positions on the aromatic ring are also potential sites for hydroxylation.
Epoxidation of the 3,4-Double Bond: The α,β-unsaturated lactone structure of the coumarin ring is susceptible to epoxidation across the 3,4-double bond. This reaction, often catalyzed by CYP1A and CYP2E1 family enzymes, can lead to the formation of a reactive epoxide intermediate. This intermediate can then be hydrolyzed to a dihydrodiol or undergo rearrangement.
Lactone Ring Opening: Following epoxidation, the coumarin lactone ring may undergo hydrolytic opening. This would result in the formation of a carboxylic acid derivative, significantly altering the structure and polarity of the parent compound.
Hydroxylation of the Phenyl Ring: The pendant phenyl ring of the 3-phenylcoumarin (B1362560) structure is another probable site for aromatic hydroxylation. The exact position of hydroxylation will be influenced by the electronic properties of the substituent and the specific CYP enzymes involved.
O-Dealkylation (Ether Cleavage): The ether linkage between the coumarin moiety and the acetic acid side chain is a predicted site of metabolic attack. Cleavage of this ether bond, a form of O-dealkylation, would yield two separate metabolites: a hydroxylated coumarin derivative and a phenoxyacetic acid derivative.
Oxidation of the Acetic Acid Side Chain: The acetic acid side chain may undergo further oxidation. While already a carboxylic acid, modifications such as hydroxylation on the aliphatic portion are possible, although likely to be minor pathways.
Involvement of Cytochrome P450 Isoforms:
Based on studies of similar coumarin and phenoxyacetic acid compounds, several CYP isoforms are predicted to be involved in the metabolism of "this compound." These include, but are not limited to, CYP1A1, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP3A4. The relative contribution of each isoform will depend on the specific metabolic reaction and the affinity of the substrate for the enzyme's active site.
Predicted Metabolites:
Based on the aforementioned pathways, a number of potential metabolites can be predicted. The primary metabolites are likely to be hydroxylated derivatives of the parent compound. Subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) of these hydroxylated metabolites are also anticipated, leading to the formation of more water-soluble compounds for excretion.
The following interactive data table summarizes the key predicted metabolic pathways for "this compound."
| Predicted Metabolic Pathway | Description | Potential Metabolite Structure | Key CYP Isoforms Implicated (Predicted) |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the coumarin or phenyl ring. | Hydroxylated derivatives of the parent compound. | CYP1A2, CYP2A6, CYP2C9, CYP3A4 |
| Epoxidation | Formation of an epoxide across the 3,4-double bond of the coumarin ring. | 3,4-epoxide of the parent compound. | CYP1A1, CYP2E1 |
| Lactone Ring Opening | Hydrolysis of the lactone ring, often following epoxidation. | Carboxylic acid derivatives resulting from ring cleavage. | Hydrolase enzymes |
| O-Dealkylation (Ether Cleavage) | Cleavage of the ether bond connecting the phenoxy group to the acetic acid moiety. | A hydroxylated coumarin and a phenoxyacetic acid derivative. | CYP2C9, CYP2D6 |
Applications in Advanced Research Probes and Tools
Utilization in Chemical Biology for Pathway Elucidation
The development of selective probes based on the [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid scaffold can aid in the elucidation of complex biological pathways. By allowing researchers to track the presence and flux of specific biomolecules like H₂S, these tools can help unravel the roles of these molecules in cellular signaling and physiology. Understanding the molecular mechanisms by which species like H₂S exert their effects is a key area of chemical biology where such probes are invaluable.
Role as Intermediate in Complex Molecule Synthesis
The structure of this compound makes it a useful intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the attachment of other functional units. This versatility is a hallmark of coumarin (B35378) chemistry. For example, coumarin-3-carboxylic acids are used as precursors for the synthesis of various derivatives with diverse biological activities. The synthesis of metal complexes with coumarin-based ligands is another area of active research, where the acetic acid moiety could serve as a coordination site for metal ions.
Potential Synthetic Transformations:
| Starting Material | Reagent | Reaction Type | Product Class |
| This compound | Amine | Amidation | Amide derivatives |
| This compound | Alcohol | Esterification | Ester derivatives |
| This compound | Metal Salt | Complexation | Metal complexes |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of coumarin (B35378) derivatives has evolved significantly, with a growing emphasis on efficiency, sustainability, and molecular diversity. Future explorations into the synthesis of [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid and its analogs are expected to embrace green chemistry principles and innovative technologies.
Green Synthesis Approaches: Environmentally benign methods are increasingly being adopted for the synthesis of coumarin derivatives. These methodologies aim to reduce or eliminate the use of hazardous reagents and solvents. One such approach involves the use of crop-derived products and waste waters as alternative solvents for reactions like the Knoevenagel condensation, a key step in many coumarin syntheses. nih.gov The use of recyclable catalysts, such as acidic ionic liquids, is another promising green strategy that has been successfully employed in the Pechmann condensation to produce coumarin derivatives with high yields. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.comnih.goveurekaselect.comrjptonline.org This technique has been successfully applied to various reactions for synthesizing coumarins, including the Pechmann and Knoevenagel condensations, often under solvent-free conditions, further enhancing their green credentials. mdpi.comeurekaselect.com Future work will likely focus on optimizing microwave-assisted protocols for the specific synthesis of this compound derivatives, enabling the rapid generation of compound libraries for biological screening.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. acs.org The synthesis of coumarin derivatives has been successfully demonstrated in microfluidic flow systems, for instance, through the Pechmann condensation. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The application of flow chemistry to the multi-step synthesis of complex coumarin-phenoxy-acetic acid analogs represents a significant area for future development.
| Synthetic Methodology | Key Advantages | Potential Application for this compound |
| Green Synthesis | Environmentally friendly, reduced waste, use of renewable resources. | Synthesis using biodegradable solvents and recyclable catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, solvent-free conditions. | Efficient library synthesis for structure-activity relationship studies. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, automation. | Large-scale production and multi-step synthesis of complex analogs. |
Integration with Advanced Screening Platforms
The identification of biologically active molecules from large compound libraries has been revolutionized by advanced screening platforms. For this compound and its derivatives, these technologies will be instrumental in elucidating their biological targets and mechanisms of action.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. nih.govpharmaron.comnuvisan.com Fully automated HTS systems can perform a wide range of biochemical, binding, and cell-based assays in various microplate formats (96, 384, and 1536 wells). pharmaron.comnih.gov Coumarin libraries can be efficiently screened against a panel of enzymes, receptors, and other proteins to identify initial "hits." A critical challenge in HTS is the occurrence of "false-positives," and rigorous follow-up studies are essential to validate initial findings. nih.gov
Cell-Based and Phenotypic Screening: Cell-based assays provide a more physiologically relevant context for drug discovery compared to biochemical assays. nih.gov These screens can assess a compound's effect on cellular processes such as proliferation, apoptosis, and signaling pathways. nih.gov For instance, the cytotoxic effects of coumarin derivatives have been evaluated against various cancer cell lines, including breast, colon, and lung cancer. mdpi.commdpi.com Phenotypic screening, which focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype without a preconceived target, offers a powerful approach to uncover novel biological activities of coumarin derivatives.
Virtual Screening: Computational methods, particularly virtual screening, play a crucial role in modern drug discovery by predicting the binding of small molecules to a protein target. nih.gov Pharmacophore modeling, a key virtual screening technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This approach has been used to identify potential coumarin-based inhibitors of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease. nih.gov
Application in Multi-Target Drug Design Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. mdpi.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govmdpi.com The coumarin scaffold is well-suited for the design of MTDLs due to its versatile structure and broad range of biological activities. mdpi.comcore.ac.uknih.govfrontiersin.org
Neurodegenerative Diseases: In the context of Alzheimer's disease, coumarin derivatives have been designed as multi-target inhibitors of key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.govmdpi.comnih.govnih.govacs.orgresearchgate.net The synergistic inhibition of these enzymes is believed to offer enhanced therapeutic benefits. nih.govacs.org For example, coumarin-dithiocarbamate hybrids have shown potent and selective inhibition of both AChE and MAO-B. nih.gov The phenoxyacetic acid moiety of the title compound could be further functionalized to interact with additional targets relevant to neurodegeneration.
Cancer Therapy: Coumarin derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. nih.govnih.goveurekaselect.com The development of coumarin-based MTDLs for cancer could involve targeting multiple kinases, transcription factors, or other proteins involved in tumor growth and progression. Hybrid molecules incorporating coumarin with other anticancer pharmacophores have shown promise in enhancing efficacy and reducing side effects. rsc.org
Development of Advanced Computational Models
Computational chemistry has become an indispensable tool in drug design and development, enabling the prediction of molecular properties and the rational design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netmdpi.com 2D-QSAR models have been developed for coumarin derivatives to predict their anticancer activity, indicating that properties like the dipole moment and the number of hydrogen bond donors are crucial for their inhibitory effects. nih.govnih.gov Future QSAR studies on this compound analogs will help in designing more potent and selective compounds.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govfrontiersin.orgbiointerfaceresearch.com Molecular docking studies have been used to understand the interactions between coumarin derivatives and their biological targets, such as protein kinases and acetylcholinesterase. nih.govfrontiersin.org For this compound, docking studies can help identify potential binding sites on various enzymes and receptors, guiding the design of new derivatives with improved affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes. nih.gov MD simulations have been employed to assess the thermodynamic stability of coumarin derivatives bound to their target proteins, further validating the results from molecular docking. nih.gov
Investigation of Synergistic Effects with Other Bioactive Agents
The combination of different bioactive agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach can enhance therapeutic efficacy and reduce the required doses of individual drugs, thereby minimizing side effects.
Combination with Anticancer Drugs: Coumarin derivatives have been shown to enhance the efficacy of conventional chemotherapy drugs. nih.gov They can modulate drug transporters like P-glycoprotein, which is involved in multidrug resistance. nih.gov Combining coumarins with existing anticancer agents could be a valuable strategy to overcome drug resistance and improve treatment outcomes in various cancers. researchgate.net
Synergistic Antioxidant Effects: Both coumarins and flavonoids are known for their antioxidant properties. nih.govmdpi.comnih.govmdpi.comsysrevpharm.org Studies have shown that combinations of these compounds can lead to synergistic antioxidant effects. sysrevpharm.org Given the role of oxidative stress in numerous diseases, investigating the synergistic antioxidant potential of this compound in combination with flavonoids or other antioxidants could reveal new therapeutic applications. The structural features of both classes of compounds, particularly the presence of hydroxyl groups, are crucial for their radical scavenging activities. nih.gov
Q & A
Q. What are the standard synthetic routes for [4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid?
The synthesis typically involves coupling reactions between substituted chromenones and phenoxyacetic acid derivatives. Key reagents include oxidizing agents (e.g., KMnO₄ for ketone formation), nucleophilic substitution catalysts (e.g., NaOCH₃), and acid/base-mediated cyclization. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates or over-oxidized species. Purification often employs column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the coumarin core and phenoxyacetic acid linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for pharmacological studies). Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. Cross-referencing with PubChem data ensures consistency in spectral assignments .
Q. How should researchers handle solubility challenges in aqueous assays?
The compound’s limited water solubility necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or ethanol, keeping concentrations below 1% (v/v) to avoid cytotoxicity. For in vitro studies, pre-dissolve in DMSO and dilute in buffered saline (PBS, pH 7.4). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in derivatives with electron-withdrawing substituents?
Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading). For electron-deficient aryl groups, microwave-assisted synthesis enhances reaction rates, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/acetonitrile) to reduce byproducts .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
Conduct dose-response studies across multiple cell lines to identify context-dependent effects. Use orthogonal assays (e.g., DPPH radical scavenging for antioxidant activity, ROS detection kits for pro-oxidant effects). Validate specificity via knockout models (e.g., Nrf2-deficient cells) and compare with structurally analogous coumarins to isolate structure-activity relationships .
Q. How can computational methods elucidate the compound’s mechanism of action in enzyme inhibition?
Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., cyclooxygenase-2). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Compare computed binding energies (MM-PBSA) with experimental IC₅₀ values to refine models .
Q. What protocols ensure stability during long-term storage for pharmacological studies?
Store lyophilized powder in amber vials under inert gas (argon) at –20°C. For solution-phase studies, use stabilizers (e.g., 0.1% ascorbic acid) to prevent photo-oxidation. Monitor degradation via HPLC-UV at 254 nm monthly, and confirm integrity using accelerated stability testing (40°C/75% RH for 6 months) .
Q. How can cross-disciplinary approaches enhance applications in material science?
Investigate its use as a photoactive moiety in polymer matrices (e.g., polyethylene glycol diacrylate) for UV-triggered drug delivery. Characterize photophysical properties via UV-Vis spectroscopy and fluorescence quenching assays. Collaborate with material scientists to optimize biocompatibility in 3D-printed scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
